molecular formula C9H9NO2S B1273172 2,4-Dimethoxyphenyl isothiocyanate CAS No. 33904-03-9

2,4-Dimethoxyphenyl isothiocyanate

Cat. No. B1273172
CAS RN: 33904-03-9
M. Wt: 195.24 g/mol
InChI Key: CNXSCEPTSXPBTP-UHFFFAOYSA-N
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Description

2,4-Dimethoxyphenyl isothiocyanate is a chemical compound that is related to various research areas, including peptide synthesis, asymmetric synthesis, and molecular structure analysis. Although the provided papers do not directly discuss 2,4-dimethoxyphenyl isothiocyanate, they do provide insights into related compounds and methodologies that could be relevant for the comprehensive analysis of this compound.

Synthesis Analysis

The synthesis of related compounds involves the use of protecting groups and synthons in the construction of complex molecules. For instance, trimethoxyphenylthio (S-Tmp) and dimethoxyphenylthio (S-Dmp) have been used as protecting groups for cysteine in peptide synthesis, indicating that methoxyphenyl groups can be useful in the synthesis of peptides . Additionally, chiral auxiliary-bearing isocyanides have been synthesized, which could provide a pathway for the synthesis of 2,4-dimethoxyphenyl isothiocyanate by incorporating isothiocyanate groups into similar molecular frameworks .

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-dimethoxyphenyl isothiocyanate has been studied using X-ray crystallography. For example, the molecular structure of a strongly fluorescent oxazole derivative with dimethoxyphenyl groups was determined, which could suggest that the dimethoxyphenyl moiety is amenable to structural analysis by X-ray means . This information could be extrapolated to the structural analysis of 2,4-dimethoxyphenyl isothiocyanate.

Chemical Reactions Analysis

The chemical reactions involving dimethoxyphenyl compounds have been explored in various contexts. The isomerization of compounds containing dimethoxyphenyl groups has been successfully carried out, which implies that 2,4-dimethoxyphenyl isothiocyanate may also undergo similar isomerization reactions under appropriate conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with dimethoxyphenyl groups can be inferred from related studies. For instance, the planarity of the cyclobutane ring in a compound with dimethoxyphenyl groups was analyzed, and the crystal packing was influenced by hydrogen bonding and van der Waals interactions . These findings could be relevant when considering the physical and chemical properties of 2,4-dimethoxyphenyl isothiocyanate, as similar intermolecular interactions may play a role in its behavior.

Scientific Research Applications

Synthesis and Characterization

2,4-Dimethoxyphenyl isothiocyanate is involved in the synthesis of various chemical compounds. For instance, its derivatives were used in the isomerization and synthesis of dithio-triazines containing chalcone moieties (Tayade & Waghmare, 2016). These synthesized compounds were analyzed through chemical tests and spectral characterizations, indicating the compound's role in creating new chemical structures.

Chemical Analysis and Properties

Research has also explored the chemical properties of compounds related to 2,4-dimethoxyphenyl isothiocyanate. Wu et al. (1996) conducted quantum chemical calculations and single crystal X-ray diffraction to study the configurational isomers of a related compound, providing insights into the chemical behavior and properties of these molecules (Wu et al., 1996).

Biological Activity

The biological activities of 2,4-dimethoxyphenyl isothiocyanate derivatives have been a subject of study. Mohamed et al. (2006) synthesized pyrazole derivatives containing 2,4-dimethoxyphenyl and investigated their antimicrobial properties, highlighting the potential medicinal applications of these compounds (Mohamed et al., 2006).

Analytical Applications

In the field of analytical chemistry, the isothiocyanate derivatives of 2,4-dimethoxyphenyl have been utilized. Narasimhachari et al. (1972) developed a sensitive and specific method for identifying 3,4-dimethoxyphenethylamine in urine samples using its isothiocyanate derivative, demonstrating the compound's utility in analytical methodologies (Narasimhachari et al., 1972).

Safety and Hazards

2,4-Dimethoxyphenyl isothiocyanate is harmful by inhalation, in contact with skin, and if swallowed . It causes eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to use it only in a well-ventilated area .

properties

IUPAC Name

1-isothiocyanato-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-7-3-4-8(10-6-13)9(5-7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXSCEPTSXPBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371200
Record name 2,4-Dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxyphenyl isothiocyanate

CAS RN

33904-03-9
Record name 2,4-Dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxyphenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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